1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
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Overview
Description
The compound “1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a phenyl group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The piperazine ring is a common feature in many drugs, including antipsychotics and antidepressants . The phenyl group is a common structural component in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s not possible to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .
Scientific Research Applications
Cytochrome P450 and Oxidative Metabolism
A study by Hvenegaard et al. (2012) on the metabolism of Lu AA21004, a novel antidepressant, highlights the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds structurally related to "1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol". This research elucidates the enzymatic pathways contributing to the metabolism of such compounds, suggesting implications for their pharmacokinetic behaviors (Hvenegaard et al., 2012).
Analgesic and Anti-inflammatory Activities
Palaska et al. (1993) synthesized derivatives of "this compound" and tested their analgesic and anti-inflammatory activities. Their findings suggest that these compounds exhibit higher analgesic activity than aspirin and greater anti-inflammatory effects than indomethacin, highlighting their potential therapeutic benefits (Palaska et al., 1993).
Synthesis Techniques
Jin-peng (2013) focused on the synthesis of a related compound, demonstrating the optimization of technological parameters such as raw material ratio, reaction time, and temperature. This study provides insight into the synthesis process, which is crucial for producing these compounds efficiently (Wang Jin-peng, 2013).
Docking Studies and Biological Evaluation
A study by Pessoa‐Mahana et al. (2012) on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors provides valuable insights into the structure-activity relationships of these compounds. The research suggests potential applications in the development of new therapeutic agents targeting serotonin receptors (Pessoa‐Mahana et al., 2012).
Antifungal Compound Solubility and Partitioning
Volkova et al. (2020) explored the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel antifungal compound. This study is pertinent for understanding the physicochemical properties and biological interactions of compounds structurally similar to "this compound", which is crucial for their formulation and therapeutic application (Volkova et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-3-2-4-17(11-15)22-9-7-21(8-10-22)13-18(23)16-5-6-19-20(12-16)25-14-24-19/h2-6,11-12,18,23H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFHKUHZGBZTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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